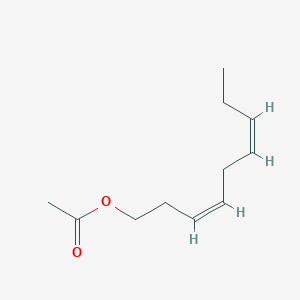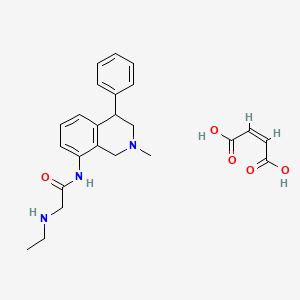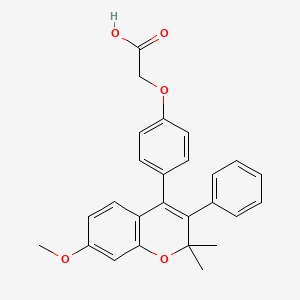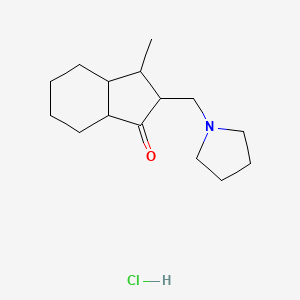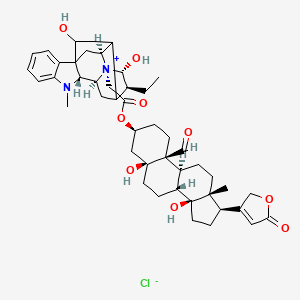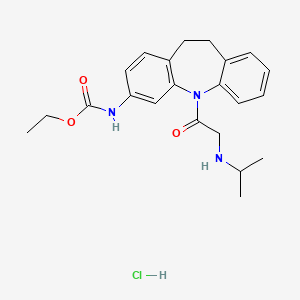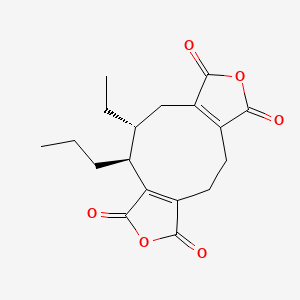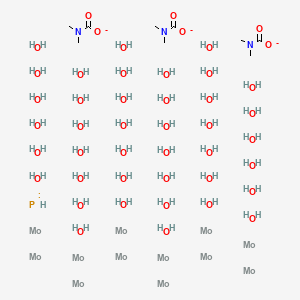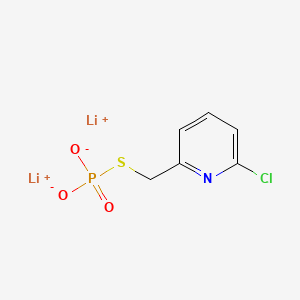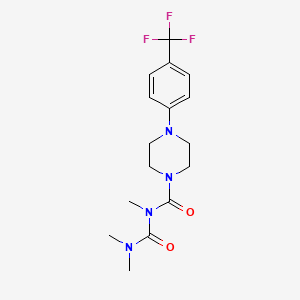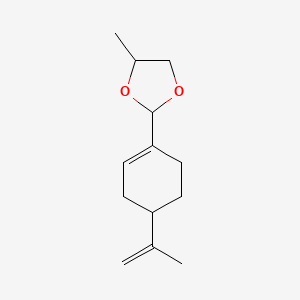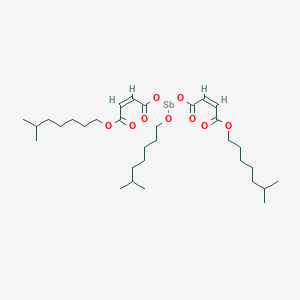
2-Butenoic acid, 4,4'-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2'Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 4,4’-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)- is a complex organic compound with the molecular formula C32H55O9Sb and a molecular weight of 705.534 g/mol . This compound is known for its unique structure, which includes isooctyloxy and stibylene groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 2-Butenoic acid, 4,4’-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)- involves multiple steps. One common method involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions . The reaction conditions vary depending on the nature of the methyl ketone substituent, with tosic acid being used for aryl derivatives and pyrrolidine with acetic acid for aliphatic substrates
Chemical Reactions Analysis
2-Butenoic acid, 4,4’-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Scientific Research Applications
2-Butenoic acid, 4,4’-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug discovery and development.
Industry: The compound is used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 4,4’-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)- involves its interaction with molecular targets and pathways. The compound’s stibylene group allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes and pathways, making it a valuable tool for studying biochemical mechanisms .
Comparison with Similar Compounds
Similar compounds to 2-Butenoic acid, 4,4’-(((isooctyloxy)stibylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)- include:
2-Butenoic acid, 4,4’-((dibutylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-: This compound has a similar structure but contains a dibutylstannylene group instead of the stibylene group.
2-Butenoic acid, 4,4’-((dioctylstannylene)bis(oxy))bis(4-oxo-, diisooctyl ester, (2Z,2’Z)-: Another similar compound with a dioctylstannylene group.
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
71850-86-7 |
|---|---|
Molecular Formula |
C32H55O9Sb |
Molecular Weight |
705.5 g/mol |
IUPAC Name |
4-O-[6-methylheptoxy-[(Z)-4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxystibanyl] 1-O-(6-methylheptyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.C8H17O.Sb/c2*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;1-8(2)6-4-3-5-7-9;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);8H,3-7H2,1-2H3;/q;;-1;+3/p-2/b2*8-7-;; |
InChI Key |
AMONIFHCRCRCNL-ZJCTYWPYSA-L |
Isomeric SMILES |
CC(CCCCCOC(=O)/C=C\C(=O)O[Sb](OC(=O)/C=C\C(=O)OCCCCCC(C)C)OCCCCCC(C)C)C |
Canonical SMILES |
CC(C)CCCCCOC(=O)C=CC(=O)O[Sb](OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)
